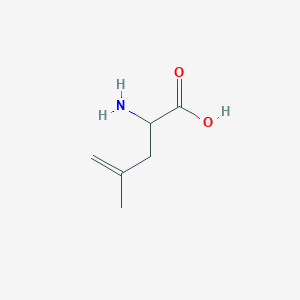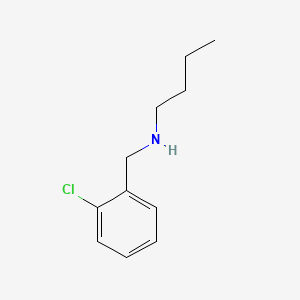
Benzenemethanamine, N-butyl-2-chloro-
Overview
Description
Benzenemethanamine, N-butyl-2-chloro- is a chemical compound with the molecular formula C11H16ClN . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of Benzenemethanamine, N-butyl-2-chloro- consists of 11 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact mass is 197.71 g/mol.Scientific Research Applications
Carbon Capture and Utilization
N-(2-chlorobenzyl)butan-1-amine: has potential applications in carbon capture and utilization (CCU). As an amine-based material, it can be used as a solid CO2 sorbent. The compound’s amine groups can chemically interact with CO2, capturing it from dilute sources like industrial flue gases. Once captured, the CO2 can be converted into higher-value products, such as fuels or chemicals .
Pharmaceutical Research
In pharmaceutical research, N-(2-chlorobenzyl)butan-1-amine could be explored for its interactions with various biological targets. Its structure allows for potential use in the synthesis of drug candidates or as a building block for more complex molecules. The compound’s reactivity with other chemicals could lead to the development of new therapeutic agents .
Catalysis
N-(2-chlorobenzyl)butan-1-amine: can act as a catalyst modifier in chemical reactions. It can influence the activity and selectivity of catalysts used in various industrial processes, such as the reductive amination of aldehydes. This can lead to more efficient and environmentally friendly chemical production methods .
Anti-Tubercular Agents
The structure of N-(2-chlorobenzyl)butan-1-amine suggests that it could be modified to create derivatives with anti-tubercular properties. By designing and synthesizing substituted derivatives, researchers can evaluate their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Optoelectronics
In the field of optoelectronics, N-(2-chlorobenzyl)butan-1-amine could be used to tune the structures of colloidal perovskite nanoplatelets. These nanoplatelets are crucial for the performance of devices like LEDs and solar cells. Adjusting their absorption/emission energy can lead to improved device efficiency .
Safety and Hazards
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEUFOKKVOOXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167257 | |
| Record name | Benzenemethanamine, N-butyl-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, N-butyl-2-chloro- | |
CAS RN |
16183-39-4 | |
| Record name | Benzenemethanamine, N-butyl-2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-butyl-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


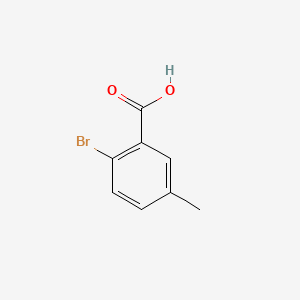

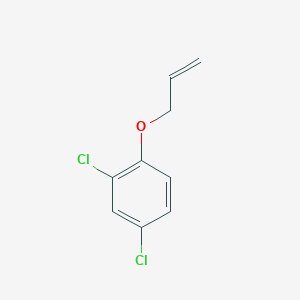
![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)
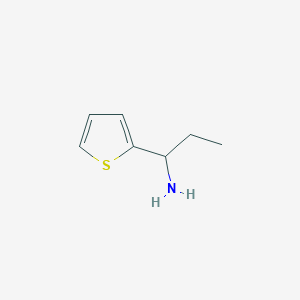
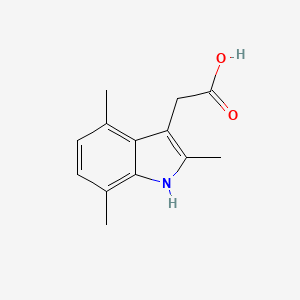

![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)
